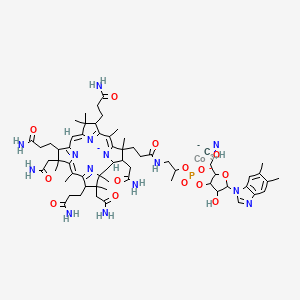

Cobinamide, isocyanide, dihydrogen phosphate (eater), inner salt, 3'-ester with 5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole

描述

vitamin B12 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

A cobalt-containing coordination compound produced by intestinal micro-organisms and found also in soil and water. Higher plants do not concentrate vitamin B 12 from the soil and so are a poor source of the substance as compared with animal tissues. INTRINSIC FACTOR is important for the assimilation of vitamin B 12.

作用机制

CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES.

Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis.

生物活性

Cobinamide, a derivative of vitamin B12, has garnered attention for its diverse biological activities, particularly in the context of oxidative stress and toxicity mitigation. This article synthesizes findings from various studies on the biological activity of cobinamide, focusing on its antioxidant properties, protective effects against toxic agents, and potential therapeutic applications.

1. Antioxidant Properties

Cobinamide has been identified as a potent antioxidant. Research indicates that it effectively reduces oxidative stress markers in various biological models:

- Oxidative Stress Reduction : In diabetic mice, cobinamide administration significantly prevented lipid and protein oxidation, DNA damage, and cardiac fibrosis. This was achieved through its ability to scavenge free radicals and restore mitochondrial function in cardiomyocytes exposed to oxidative stressors such as rotenone and antimycin A .

- Mechanism of Action : Cobinamide's antioxidant mechanism involves its interaction with reactive oxygen species (ROS). It has been shown to reduce superoxide levels and improve mitochondrial membrane potential, thereby enhancing cell survival under oxidative stress conditions .

Table 1: Comparative Antioxidant Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Cobinamide | 7.5 | Scavenges superoxide; restores mitochondrial function |

| Cobalamin | 15 | Scavenges ROS but less effective than cobinamide |

| Imisopasem | 20 | Moderate scavenging activity |

2. Protective Effects Against Toxicity

Cobinamide has demonstrated protective effects against various toxic agents:

- Cyanide and Hydrogen Sulfide Antidote : Cobinamide is recognized for its superior efficacy as an antidote for cyanide poisoning compared to cobalamin. It binds cyanide with a higher affinity (K_a = M) and is more soluble in water, allowing for effective treatment at lower doses .

- Azide Toxicity : Studies show that cobinamide mitigates azide toxicity by binding to azide ions and preventing cellular damage. It improves growth and ATP levels in azide-exposed cells while reducing apoptosis markers like malondialdehyde .

Table 2: Binding Affinities

| Toxic Agent | Binding Affinity (K_a in M) | Compound |

|---|---|---|

| Cyanide | Cobinamide | |

| Azide | Cobinamide | |

| Azide | Hydroxocobalamin |

3. Case Studies

Several case studies have highlighted the therapeutic potential of cobinamide:

- Diabetic Mice Model : In a controlled study involving diabetic mice, cobinamide administration resulted in a marked reduction in oxidative stress markers and improved cardiac function, demonstrating its potential for treating diabetes-related complications .

- Drosophila Melanogaster : In experiments with fruit flies exposed to lethal doses of azide, cobinamide significantly increased survival rates compared to controls, underscoring its protective role against toxic exposures .

4. Conclusion

Cobinamide exhibits significant biological activity primarily through its antioxidant properties and protective effects against various toxins. Its higher binding affinities for harmful agents like cyanide and azide make it a promising candidate for therapeutic applications in conditions characterized by oxidative stress and toxicity. Further research into its mechanisms and potential clinical applications is warranted.

科学研究应用

Antioxidant Properties

Cobinamide exhibits strong antioxidant capabilities, making it a valuable compound in combating oxidative stress-related diseases. Research indicates that it effectively neutralizes reactive oxygen species such as superoxide, hydrogen peroxide, and peroxynitrite. The apparent rate constants for cobinamide's reactions with these species are notably high, demonstrating its efficiency compared to other antioxidants like cobalamin and manganese-based compounds .

Case Study: Diabetic Mice

In a study involving diabetic mice, cobinamide was administered in drinking water. The results showed a complete prevention of oxidative damage indicators such as lipid and protein oxidation, DNA damage, and myocardial fibrosis. This suggests its potential as a therapeutic agent in managing diabetes-related complications .

Cyanide Antidote

Cobinamide has been identified as an effective antidote for cyanide poisoning. Its mechanism involves the scavenging of cyanide ions more efficiently than traditional treatments like cobalamin. Preclinical studies have demonstrated that cobinamide can be administered intramuscularly to treat cyanide exposure effectively, making it suitable for emergency scenarios where rapid intervention is critical .

Case Study: Animal Models

In various animal studies, cobinamide has shown high potency against cyanide toxicity. For instance, it rescued animals from doses significantly higher than the lethal dose (LD100) of cyanide. Its high water solubility allows for easy administration and rapid action in critical situations .

Treatment of Hydrogen Sulfide Toxicity

Another significant application of cobinamide is its effectiveness against hydrogen sulfide (H2S) toxicity. H2S is known for its neurotoxic effects; however, cobinamide has demonstrated protective effects in animal models exposed to this gas. It mitigates neurological damage and enhances survival rates following acute exposure .

Implications in Myocardial Fibrosis

Research indicates that cobinamide may also play a role in preventing myocardial fibrosis—a common complication in chronic diseases such as diabetes and hypertension. By reducing oxidative stress within cardiac tissues, cobinamide shows promise as a therapeutic agent to improve heart health in at-risk populations .

Potential Applications in Aortic Aneurysms

Recent studies suggest that cobinamide could be beneficial in treating conditions like aortic aneurysms where oxidative stress is a contributing factor. Its antioxidant properties may help reduce the progression of such diseases by targeting oxidative mechanisms .

Data Summary Table

属性

CAS 编号 |

89138-85-2 |

|---|---|

分子式 |

C63H88CoN14O14P |

分子量 |

1355.4 g/mol |

IUPAC 名称 |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |

InChI |

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |

InChI 键 |

FDJOLVPMNUYSCM-UHFFFAOYSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

手性 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

规范 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

沸点 |

> 300 °C |

颜色/形态 |

Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |

Key on ui other cas no. |

68-19-9 |

物理描述 |

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

保质期 |

HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5 Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C. Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity. Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity. |

溶解度 |

Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |

同义词 |

B 12, Vitamin B12, Vitamin Cobalamin Cobalamins Cyanocobalamin Eritron Vitamin B 12 Vitamin B12 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。